4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol
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Overview
Description
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol is a chemical compound with a unique structure that includes a pyridazine ring, a pentynyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol typically involves the reaction of pyridazine derivatives with alkynes under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridazine derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one: Similar structure but with a pyridine ring instead of pyridazine.
4,4-Dimethyl-1-pyridin-4-yl-pent-1-en-3-one: Contains a pyridine ring and an alkene group.
4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol: Similar alkyne and hydroxyl groups but with a phenoxyphenyl substituent.
Uniqueness
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol is unique due to its specific combination of a pyridazine ring, a pentynyl chain, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,4-dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H14N2O/c1-5-11(14,10(2,3)4)9-6-7-12-13-8-9/h1,6-8,14H,2-4H3 |
InChI Key |
YCIMDIPAYJHSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#C)(C1=CN=NC=C1)O |
Origin of Product |
United States |
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